6-[2-(4-Methylphenyl)vinyl]chrysene
Description
6-[2-(4-Methylphenyl)vinyl]chrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with a chrysene core functionalized at the 6-position by a vinyl group bearing a 4-methylphenyl substituent. The introduction of the 4-methylphenylvinyl group at position 6 likely alters the compound’s electronic properties, solubility, and biological activity compared to unsubstituted chrysene or simpler methylated analogs.
Properties
Molecular Formula |
C27H20 |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
6-[(Z)-2-(4-methylphenyl)ethenyl]chrysene |
InChI |
InChI=1S/C27H20/c1-19-10-12-20(13-11-19)14-15-22-18-27-23-7-3-2-6-21(23)16-17-26(27)25-9-5-4-8-24(22)25/h2-18H,1H3/b15-14- |
InChI Key |
RGFCNQBUJNIYJU-PFONDFGASA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural distinction lies in its 6-position substituent. Below is a comparison with methylchrysene isomers and other PAH derivatives:
Key Observations :
- Substituent Position: Methyl groups at different positions on chrysene (e.g., 3- vs. 6-methyl) influence carcinogenicity and metabolic pathways . The vinyl-4-methylphenyl group in the target compound may sterically hinder metabolic activation, reducing toxicity compared to methylchrysenes.
- Electronic Effects : The extended conjugation from the vinyl-phenyl group likely red-shifts fluorescence emission compared to methyl-substituted chrysenes, making it a candidate for organic electronics.
Physicochemical Properties
Notes:
- Increased molecular weight and hydrophobicity may reduce aqueous solubility, impacting environmental persistence.
- Extended conjugation in the target compound could enhance photostability and quantum yield for optoelectronic applications.
Preparation Methods
Stilbene Formation via Phase-Transfer Wittig Reaction
Key Data :
Photochemical Cyclization to Chrysene Core
The critical ring-forming step employs iodine-mediated photocyclization under rigorously controlled conditions:
Optimization Insights :
-
Oxygen-free environment prevents oxidative degradation
-
Epoxybutane scavenges HI generated during cyclization
Cyclization Outcomes :
Spectroscopic Characterization
Critical analytical data for structural confirmation:
¹H NMR (Acetone-d₆)
HPLC Purity
Comparative Method Analysis
Alternative synthetic routes were evaluated against the photocyclization approach:
*Estimated from analogous reactions in literature
Scale-Up Considerations
Industrial adaptation requires addressing:
-
Light Penetration Limits : Use flow reactors for >100g batches
-
Iodine Handling : Implement continuous quenching systems
-
Solvent Recovery : Distill toluene (bp 110°C) for reuse
-
Byproduct Management : Chromatography vs. recrystallization tradeoffs
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